4-Butyroxybenzenediazonium fluoroborate

Description

Historical Context and Evolution of Diazonium Chemistry

The journey of diazonium chemistry began in 1858 when Peter Griess first synthesized these compounds through a process that would later be known as diazotization. wikipedia.orgnewworldencyclopedia.org This reaction involves treating a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, to form a diazonium salt. wikipedia.orgbyjus.com Initially, the significance of this discovery was primarily recognized by the dye industry, as diazonium salts were found to be excellent precursors for creating azo compounds, which are vibrant and colorful molecules. britannica.com

The structural nature of these salts was a subject of debate for some time after their discovery. nih.gov It was through the work of several scientists, including Griess, Kekulé, and Blomstrand, that the currently accepted structure, which highlights the salt-like character of the diazonium group, was established and widely accepted by 1895. nih.gov The early applications were heavily focused on the synthesis of azo dyes for textiles. nih.gov Over the years, the scope of diazonium chemistry has expanded dramatically, moving beyond dyes to become a fundamental tool in organic synthesis and, more recently, in materials science. acs.orgresearchgate.net

Significance of Aryl Diazonium Salts as Versatile Synthetic Intermediates and Functional Materials Precursors

Aryl diazonium salts are highly valued for their versatility as synthetic intermediates. acs.orgresearchgate.net The diazonium group, -N₂⁺, is an excellent leaving group (as dinitrogen gas), facilitating a wide array of substitution reactions. libretexts.org This allows for the introduction of a variety of functional groups onto an aromatic ring, a transformation that is often difficult to achieve through other synthetic routes. researchgate.netlibretexts.org

Some of the key reactions that highlight the synthetic utility of aryl diazonium salts include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. slideshare.netfirsthope.co.in

Schiemann Reaction: This reaction utilizes fluoroboric acid (HBF₄) to introduce a fluorine atom onto the aromatic ring. libretexts.orgfirsthope.co.in

Gattermann Reaction: Similar to the Sandmeyer reaction, this method introduces a formyl group. firsthope.co.in

Azo Coupling: Diazonium salts react with electron-rich aromatic compounds like phenols and anilines to form azo compounds, which are the basis for many dyes and pigments. newworldencyclopedia.orgslideshare.net

Reduction: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). firsthope.co.in

Hydroxylation: Heating an aqueous solution of a diazonium salt can introduce a hydroxyl group, forming a phenol (B47542). wikipedia.org

Beyond their role in traditional organic synthesis, aryl diazonium salts have emerged as powerful tools for the surface functionalization of various materials. researchgate.netspringerprofessional.de This has significant implications for the development of advanced materials with tailored properties. The process involves the reduction of the diazonium salt, which generates a reactive aryl radical that can form a strong covalent bond with the surface of a material. mdpi.com This method is applicable to a wide range of substrates, including metals, semiconductors, carbon materials, and even insulators. mdpi.comspringerprofessional.de This versatility allows for the modification of surface properties to control factors like wettability and biocompatibility. springerprofessional.de The resulting modified surfaces have applications in areas such as biosensors, plasmonic nanomaterials, and energy storage devices. springerprofessional.demdpi.com

Overview of 4-Butyroxybenzenediazonium Fluoroborate within the Class of Substituted Aryl Diazonium Fluoroborates

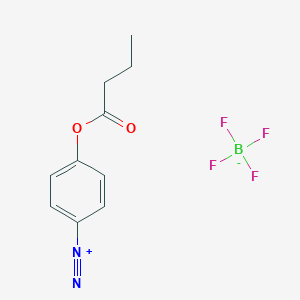

This compound is a specific example of a substituted aryl diazonium salt. In this compound, a butyroxy group (-O-C(=O)CH₂CH₂CH₃) is attached to the para position of the benzene (B151609) ring of the benzenediazonium (B1195382) fluoroborate core. The presence of the butyroxy substituent can influence the reactivity and properties of the diazonium salt.

The fluoroborate anion (BF₄⁻) is a common counterion for diazonium salts because it often imparts greater stability compared to other anions like chloride, making the salt easier to handle and isolate. wikipedia.orgnewworldencyclopedia.org Substituted aryl diazonium fluoroborates, like the 4-butyroxy derivative, are valuable precursors for creating specifically functionalized aromatic compounds and for modifying surfaces with particular chemical groups. The butyroxy group, for instance, can alter the solubility and electronic properties of the resulting molecules or modified surfaces.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-butanoyloxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O2.BF4/c1-2-3-10(13)14-9-6-4-8(12-11)5-7-9;2-1(3,4)5/h4-7H,2-3H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZCVQVKTYYZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC(=O)OC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157727 | |

| Record name | 4-Butyroxybenzenediazonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132712-10-8 | |

| Record name | 4-Butyroxybenzenediazonium fluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132712108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyroxybenzenediazonium fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Aryl Diazonium Fluoroborate Transformations

Pathways of Dediazoniation: Homolytic vs. Heterolytic Mechanisms

The loss of dinitrogen from an aryl diazonium salt, a process known as dediazoniation, can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage. The operative mechanism is influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic ring.

Homolytic cleavage involves the transfer of a single electron to the diazonium ion, leading to the formation of a transient diazenyl radical, which then rapidly loses a molecule of nitrogen to generate an aryl radical. This pathway is favored in less polar solvents and can be initiated by heat, light, or a chemical reducing agent.

Heterolytic cleavage , in contrast, involves the direct fragmentation of the diazonium ion into an aryl cation and a molecule of nitrogen. This process is typically favored in polar, non-nucleophilic solvents that can stabilize the resulting carbocation.

The 4-butyroxy substituent, being an electron-donating group, can influence the preferred pathway. Electron-donating groups tend to destabilize the aryl cation, which might suggest a preference for the homolytic pathway under ambiguous conditions.

Generation and Reactivity of Aryl Radicals

The generation of the 4-butyroxyphenyl radical from 4-butyroxybenzenediazonium fluoroborate is a key step in many of its synthetic applications. This radical species, once formed, is highly reactive and can participate in a variety of transformations.

One of the primary reactions of aryl radicals is hydrogen atom abstraction from a suitable donor molecule to form the corresponding arene, in this case, butyroxybenzene. They can also undergo addition reactions to double or triple bonds, a process central to Meerwein arylation reactions. Furthermore, aryl radicals are instrumental in surface functionalization , where they form strong covalent bonds with a variety of materials.

The reactivity of the 4-butyroxyphenyl radical is modulated by the butyroxy group. This electron-donating substituent can influence the radical's nucleophilicity and its subsequent reaction pathways.

Formation and Fate of Aryl Cation Intermediates

Under conditions that favor heterolytic cleavage, this compound will decompose to form the 4-butyroxyphenyl cation. This highly electrophilic intermediate will rapidly react with any available nucleophile.

The fate of the aryl cation is largely determined by the reaction medium. In the presence of water, it will be trapped to form the corresponding phenol (B47542). If alcohols are used as the solvent, aryl ethers will be formed. In the context of the Balz-Schiemann reaction, the fluoride (B91410) ion from the tetrafluoroborate (B81430) counter-ion can act as a nucleophile, leading to the formation of the corresponding aryl fluoride.

The electron-donating nature of the para-alkoxy group, such as the butyroxy group, can destabilize the aryl cation, making its formation less favorable than for aryl diazonium salts bearing electron-withdrawing groups.

Influence of Reaction Conditions on Mechanistic Pathways

The choice of reaction conditions is paramount in directing the transformation of this compound towards a desired mechanistic pathway and, consequently, a specific product. Thermal, photochemical, and electrochemical methods each provide a distinct means of initiating dediazoniation.

Thermal Decomposition and Kinetic Schemes

The thermal decomposition of aryl diazonium fluoroborates in the solid state or in solution is a common method for generating aryl cations, particularly in the context of the Balz-Schiemann reaction. The stability of benzenediazonium (B1195382) fluoroborates is significantly influenced by the substituents on the aromatic ring. Generally, electron-donating groups in the para position, such as alkoxy groups, tend to increase the thermal stability of the diazonium salt. stackexchange.com This increased stability is attributed to the resonance donation of electron density to the diazonium group.

| Substituent (p-X) | Decomposition Temperature (°C) | Relative Stability |

| NO₂ | 115-120 | Lower |

| Cl | 154 | Moderate |

| H | 114-116 echemi.comnih.gov | Moderate |

| CH₃ | 125 | Higher |

| OCH₃ | 142-144 | High |

| OC₄H₉ (Butyroxy) | Expected to be high | High |

This table presents generalized thermal stability trends for para-substituted benzenediazonium fluoroborates. The value for the butyroxy derivative is an educated estimation based on the trend of increasing stability with stronger electron-donating groups.

Photochemical Activation and Radical Generation

Photochemical activation provides a mild and efficient method for generating aryl radicals from diazonium salts. echemi.com Upon absorption of light, typically in the UV-A region, the aryl diazonium salt can undergo homolytic cleavage of the C-N bond, leading to the formation of an aryl radical and dinitrogen. This method avoids the high temperatures required for thermal decomposition and can often be performed under neutral conditions.

The efficiency of this process is described by the quantum yield (Φ), which is the number of molecules reacted per photon absorbed. While specific quantum yields for this compound are not widely reported, studies on related compounds show that the photochemical decomposition is generally efficient. The butyroxy substituent, being an auxochrome, may influence the absorption spectrum of the diazonium salt.

The generated 4-butyroxyphenyl radical can then participate in various radical-mediated reactions, making photochemical activation a powerful tool for C-C and C-heteroatom bond formation.

Electrochemical Reduction and Surface Functionalization Mechanisms

The electrochemical reduction of aryl diazonium salts is a versatile and widely used method for the modification of conductive surfaces. researchgate.netresearchgate.net This process involves the transfer of an electron from the electrode surface to the diazonium salt, initiating its decomposition to an aryl radical. This highly reactive radical then rapidly forms a covalent bond with the electrode material, resulting in a robustly modified surface. researchgate.net

The reduction potential of the diazonium salt is a key parameter and is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups, like the butyroxy group, are expected to make the reduction potential more negative compared to unsubstituted or electron-withdrawn analogues.

The mechanism of surface functionalization can be more complex than the formation of a simple monolayer. The initially formed aryl radical can react with other diazonium ions in solution, leading to the growth of a multilayered organic film on the surface. The thickness and morphology of this film can be controlled by the electrochemical parameters, such as the applied potential and the duration of the electrolysis.

| Substituent (p-X) | Onset Reduction Potential (V vs. SCE) | Ease of Reduction |

| NO₂ | ~ +0.1 to -0.1 | Easiest |

| Br | ~ -0.2 | Moderate |

| H | ~ -0.3 | Moderate |

| CH₃ | ~ -0.4 | More Difficult |

| OCH₃ | ~ -0.5 | More Difficult |

| OC₄H₉ (Butyroxy) | Expected to be around -0.5 | More Difficult |

This table provides representative onset reduction potentials for the electrochemical reduction of para-substituted benzenediazonium salts on a glassy carbon electrode. The value for the butyroxy derivative is an estimation based on the trend of more negative potentials for stronger electron-donating groups.

Role of Substituents, Including the Butyroxy Group, in Modulating Reactivity and Stability

The reactivity and stability of aryl diazonium fluoroborate salts are critically influenced by the nature of the substituents on the aromatic ring. numberanalytics.com The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a pivotal role in modulating the distribution of electron density within the molecule, thereby affecting the stability of the diazonium cation (Ar-N₂⁺) and its susceptibility to various transformations.

Aryl diazonium salts are highly reactive intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). numberanalytics.com The stability of the diazonium salt is therefore a key factor in its handling and synthetic utility. edinst.com Generally, electron-donating groups (EDGs) attached to the aryl ring increase the stability of the diazonium salt. numberanalytics.com By pushing electron density into the ring, EDGs help to delocalize and diminish the positive charge on the diazonium group, thus strengthening the C-N bond and making the molecule less prone to spontaneous decomposition.

Conversely, electron-withdrawing groups (EWGs) decrease the stability of the diazonium salt by intensifying the positive charge on the diazonium moiety. numberanalytics.com This heightened electrophilicity, however, enhances the reactivity of the salt in subsequent reactions, such as nucleophilic substitution or coupling reactions. numberanalytics.comresearchgate.net

The butyroxy group (-O(CO)C₃H₇), as a substituent at the para-position of the benzenediazonium fluoroborate, exerts a significant influence on the molecule's properties. The oxygen atom directly attached to the benzene (B151609) ring acts as an electron-donating group through resonance, delocalizing its lone pairs into the aromatic system. This electron donation stabilizes the positively charged diazonium cation, making this compound more stable than unsubstituted benzenediazonium fluoroborate or analogues bearing electron-withdrawing groups. This increased stability is a common feature among diazonium salts with para-alkoxy or similar electron-donating substituents. numberanalytics.comuni.edu

Kinetic studies on related compounds have quantitatively demonstrated the impact of substituents on reaction rates. For instance, in visible-light-induced arylation reactions, aryl diazonium salts with electron-withdrawing groups react significantly faster than those with electron-donating groups. researchgate.net This is because the electron-withdrawing groups make the diazonium ion a better electron acceptor (oxidant), facilitating the single-electron transfer (SET) process that often initiates these transformations.

The following table, based on findings from kinetic studies of related aryl diazonium salts, illustrates the effect of substituent electronic nature on reaction times in a photoredox catalytic system.

Table 1: Influence of Substituent on Arylation Reaction Time

| Substituent (at para-position) | Electronic Nature | Relative Reaction Time |

|---|---|---|

| -NO₂ | Strong EWG | Shorter |

| -CN | Strong EWG | Shorter |

| -H | Neutral | Intermediate |

| -CH₃ | Weak EDG | Longer |

This table is a qualitative representation based on kinetic data which shows aryl diazonium salts with electron-withdrawing groups (EWGs) lead to faster reaction completion compared to those with electron-donating groups (EDGs). researchgate.net

Based on this trend, the butyroxy group, being an electron-donating group similar to the methoxy (B1213986) group (-OCH₃), would be expected to increase the reaction time for transformations proceeding through an oxidative quenching mechanism. researchgate.net The electron-donating nature of the butyroxy group stabilizes the diazonium salt, making it less reactive and requiring more time to engage in the catalytic cycle. While this enhanced stability can be advantageous for isolation and storage, it can also lead to lower yields or require more forcing conditions in certain reaction pathways, such as those involving the formation of an aryl cation. uni.edu For example, studies with the para-methoxybenzenediazonium salt, a close analogue, have shown that while the salt appears to react quickly, isolation of the desired product can be difficult, potentially due to the formation of stable, quinone-like intermediates. uni.edu

Therefore, the butyroxy group in this compound plays a dual role: it enhances the thermal stability of the salt, which is beneficial for its isolation and handling, while simultaneously decreasing its reactivity in transformations where the diazonium ion acts as an oxidant.

Applications of 4 Butyroxybenzenediazonium Fluoroborate in Advanced Organic Synthesis and Biochemical Research

Cross-Coupling Reactions Utilizing Aryl Diazonium Salts

Aryl diazonium salts, including 4-butyroxybenzenediazonium fluoroborate, are valuable electrophilic partners in palladium-catalyzed cross-coupling reactions. psu.edunih.gov These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The diazonium salts can be generated in situ from the corresponding anilines, such as 4-butoxyaniline, which offers a safer alternative to isolating the potentially hazardous diazonium salts. acs.org

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. youtube.com Aryl diazonium salts have emerged as effective substrates in these transformations, often providing advantages over traditional aryl halides or triflates. psu.eduresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or diazonium salt. youtube.com Arenediazonium tetrafluoroborates are efficient substrates in palladium-catalyzed Suzuki-Miyaura cross-couplings with arylboronic acids, proceeding under mild, base-free conditions. bohrium.comrsc.org The reactions can be performed at room temperature in methanol (B129727), offering an environmentally friendly approach. rsc.org The use of ethereal solvents like 1,4-dioxane (B91453) has also been shown to be effective, while polar solvents can inhibit the reaction. bohrium.com The nature of the substituents on the diazonium salt generally does not significantly impact the reaction yields. bohrium.com Heterogeneous catalysts, such as palladium nanoparticles supported on aluminum hydroxide (B78521) or charcoal, have been successfully employed, allowing for catalyst recycling and minimizing palladium contamination in the products. rsc.orgrsc.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide or diazonium salt with an alkene. wikipedia.orgnih.gov The first palladium-catalyzed arylation of olefins using arenediazonium salts was reported in 1977, providing a complementary method to the Meerwein reaction. psu.edu These reactions can be carried out with low palladium loadings at room temperature, and the use of supported palladium catalysts can reduce environmental impact. researchgate.net The reaction mechanism typically involves oxidative addition of the aryl diazonium salt to a Pd(0) complex, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov

Stille Reaction: While less commonly reported with diazonium salts compared to Suzuki and Heck reactions, the principles of palladium-catalyzed cross-coupling extend to the Stille reaction, which couples an organotin compound with an organohalide or triflate. youtube.com The underlying catalytic cycle is similar, involving transmetalation from the organotin reagent to the arylpalladium(II) complex formed from the diazonium salt. youtube.com

| Reaction | Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura | Pd(0) complexes, Pd/C, Pd/Al(OH)₃ | Arylboronic acids | Mild, base-free conditions; can be run in methanol or ethereal solvents. bohrium.comrsc.org |

| Heck | Pd(OAc)₂, Pd/C | Alkenes (e.g., acrylates, styrenes) | Complements the Meerwein reaction; can be performed with low catalyst loading. psu.eduresearchgate.net |

| Stille | Pd(0) complexes | Organotin compounds | Follows the general Pd(0)/Pd(II) catalytic cycle. youtube.comyoutube.com |

In an effort to develop more sustainable synthetic methods, transition-metal-free cross-coupling reactions have gained significant attention. nih.gov These reactions often proceed through a radical mechanism. For instance, a transition-metal-free carboxyamidation process has been developed using aryl diazonium tetrafluoroborates and isocyanides. organic-chemistry.org This reaction is initiated by a base and solvent-induced formation of an aryl radical, which then adds to the isocyanide. organic-chemistry.org Subsequent oxidation and hydration yield the corresponding arylcarboxyamide. organic-chemistry.org This method avoids the use of toxic carbon monoxide and operates under mild conditions. organic-chemistry.org

Arylation Reactions with Unsaturated Systems

This compound can be used to introduce the 4-butyroxyphenyl group onto unsaturated systems like alkenes and alkynes. A classic example of this type of transformation is the Meerwein arylation. wikipedia.org This reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a metal salt like copper(II) chloride. wikipedia.orgnih.gov The reaction is believed to proceed via the formation of an aryl radical, which adds to the alkene. wikipedia.org The resulting radical intermediate can then be trapped, often by the counterion of the diazonium salt. wikipedia.org

Formation of Carbon-Heteroatom Bonds

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, enabling the construction of a wide array of functional molecules. wikipedia.orgnih.govresearchgate.net Aryl diazonium salts are effective precursors for these transformations. researchgate.netmdpi.com For example, a metal-free synthesis of aryl bromides and iodides from anilines can be achieved via the in situ generation of diazonium salts, followed by halogen abstraction from sources like bromotrichloromethane (B165885) or diiodomethane. nih.gov This one-pot reaction offers a convenient alternative to the classic Sandmeyer reaction. nih.gov Furthermore, silver tetrafluoroborate (B81430) has been shown to promote various carbon-heteroatom bond-forming reactions under mild conditions. arabjchem.org

Azo Coupling Reactions and Their Synthetic Utility

Azo coupling is a reaction between a diazonium compound and an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778), to produce an azo compound. wikipedia.org These compounds are characterized by the -N=N- functional group and are often intensely colored, finding widespread use as dyes and pigments. researchgate.netjbiochemtech.commdpi.comnih.govekb.egnih.gov The aryldiazonium cation acts as an electrophile, attacking the electron-rich coupling partner, typically at the para position. wikipedia.org

The synthetic utility of azo compounds extends beyond their color. They are valuable intermediates in the synthesis of various organic molecules and have been investigated for their potential biological activities, including antimicrobial properties. jbiochemtech.commdpi.com The synthesis of azo dyes from this compound would involve coupling it with a suitable aromatic nucleophile. The resulting azo dyes could have applications in textiles, printing, and potentially as biologically active agents. jbiochemtech.comnih.gov

| Coupling Partner | Product Type | Potential Applications |

| Phenols | Azo dyes | Dyes, pigments, indicators. wikipedia.orgekb.eg |

| Anilines | Azo dyes | Dyes, pigments, synthesis of triazenes. wikipedia.orgekb.eg |

| Naphthols | Azo dyes | Intense orange-red dyes. wikipedia.org |

| Activated Heterocycles | Heterocyclic azo dyes | Dyes with enhanced thermal stability and coloring properties. nih.gov |

Investigation of Enzyme-Substrate Interactions and Affinity Labeling

Affinity labeling is a technique used to identify and characterize the binding sites of enzymes and receptors. wikipedia.orgwikibooks.org An affinity label is a molecule that resembles the natural substrate or ligand and contains a reactive group that can form a covalent bond with a nearby amino acid residue in the binding site. wikipedia.orgwikibooks.org

Aryl diazonium salts have been employed as affinity labels. nih.gov Peptide analogues bearing a deactivated aryl diazonium group can be used for the affinity-driven labeling of unmodified receptors on the surface of living cells. nih.gov The diazonium group can react with nucleophilic amino acid residues, such as tyrosine and histidine, which are often found in the binding sites of receptors, through an azo coupling reaction. wikipedia.orgnih.gov This covalent labeling approach is valuable for studying receptor signaling, trafficking, and for identifying novel peptide-receptor interactions. nih.gov The relatively small size of the aryl diazonium group is advantageous as it minimizes perturbation of the ligand-receptor interaction. nih.gov

Another related technique is photoaffinity labeling, where a photoreactive group is incorporated into a ligand. nih.gov Upon irradiation with light, a highly reactive species is generated that covalently binds to the target protein. nih.gov While diazirines and azides are more common, diazo compounds and diazonium salts have also been utilized as photoreactive groups in photoaffinity labeling. nih.govrsc.org

Studies with Acetylcholinesterase

This compound has been identified as a substrate for acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. nih.gov Research has demonstrated that this compound acts as an affinity label, leading to the time-dependent inactivation of AChE. nih.gov This interaction suggests a specific and covalent modification of the enzyme's active site.

Kinetic analyses have been instrumental in elucidating the nature of this interaction. The Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum, was determined for the interaction between this compound and AChE. nih.gov

Table 1: Michaelis Constant (K_m) for the Interaction of this compound with Acetylcholinesterase

| Enzyme | Michaelis Constant (K_m) |

|---|

Further kinetic studies have provided deeper insights into the mechanism of AChE inactivation. These investigations, conducted at varying pH levels, suggested that the pKa of the amino acid residue labeled by the compound is higher than 7. nih.gov Additionally, experiments performed in the presence of selective ligands for either the active site (edrophonium) or the peripheral anionic site (propidium) indicated that this compound specifically alkylates the active site of AChE rather than the peripheral site. nih.gov This targeted action highlights the compound's potential as a tool for probing the structure and function of the AChE active site. The irreversible nature of the inhibition by this diazonium compound is consistent with the formation of a covalent bond within the active site of the enzyme. nih.gov

Studies with Butyrylcholinesterase

In contrast to its effects on acetylcholinesterase, this compound exhibits a differential interaction with butyrylcholinesterase (BuChE). While it is recognized as a substrate for BuChE, it does not cause the same time-dependent inactivation observed with AChE. nih.gov Upon incubation in the dark, BuChE activity remains unaffected by the presence of this compound. nih.gov

This discriminatory behavior is a significant finding, as it suggests structural or chemical differences in the active sites of AChE and BuChE that influence their reactivity with this particular substrate. The compound serves as a tool to differentiate between the two closely related cholinesterases. nih.gov

The Michaelis constant (K_m) for the interaction of this compound with BuChE has also been determined, allowing for a comparative analysis of its affinity for both enzymes. nih.gov

Table 2: Michaelis Constant (K_m) for the Interaction of this compound with Butyrylcholinesterase

| Enzyme | Michaelis Constant (K_m) |

|---|

The difference in reactivity between AChE and BuChE towards this compound suggests a different positioning or a distinct chemical environment for the substrate within the respective active sites. nih.gov This differential interaction underscores the utility of this compound in comparative studies of cholinesterase structure and function.

Surface Chemistry and Materials Science Applications of Aryl Diazonium Fluoroborates

Covalent Functionalization of Diverse Substrates

The key advantage of using diazonium salts like 4-Butyroxybenzenediazonium fluoroborate is the formation of a covalent bond between the aryl group and the substrate. This creates a significantly more stable interface compared to self-assembled monolayers based on thiols or silanes, which are prone to desorption. The butyroxy-phenyl layer resulting from this process imparts specific properties to the surface, such as hydrophobicity, which can be tailored by the choice of the substituent on the benzene (B151609) ring.

Aryl diazonium salts can effectively functionalize a broad spectrum of metallic and semiconductor surfaces. The reaction mechanism involves the transfer of an electron from the substrate to the diazonium cation, leading to the release of nitrogen gas and the formation of an aryl radical that immediately bonds to the surface.

Gold (Au): Gold surfaces are frequently modified using diazonium chemistry to create stable platforms for sensors and electronic components. The covalent Au-C bond formed is robust, providing a durable alternative to the more common Au-S bonds from thiol chemistry. The grafting of aryl layers from diazonium salts onto gold can be controlled to form thin films with specific functionalities.

Copper (Cu) and Iron (Fe): Unlike gold, more reactive metals like copper and iron can reduce the diazonium salt spontaneously without external stimulation. This allows for simple immersion-based coating processes to protect against corrosion or to introduce new surface properties.

Molybdenum Disulfide (MoS₂): The functionalization extends to 2D materials like MoS₂. Modifying the surface of MoS₂ with aryl layers via diazonium chemistry can alter its electronic properties and improve its processability for applications in nanoelectronics and catalysis.

The table below summarizes the substrates that can be functionalized using this chemistry.

| Substrate Type | Examples | Application of Functionalization |

| Noble Metals | Gold (Au), Platinum (Pt) | Biosensors, Nanoelectronics, Plasmonics |

| Reactive Metals | Copper (Cu), Iron (Fe), Zinc (Zn) | Corrosion Inhibition, Adhesion Promotion |

| Semiconductors | Silicon (Si), Gallium Arsenide (GaAs) | Molecular Electronics, Passivation |

| 2D Materials | Molybdenum Disulfide (MoS₂) | Nanoelectronics, Catalysis, Spintronics |

Carbon-based materials are excellent substrates for modification with this compound due to their inherent conductivity and rich surface chemistry. The resulting C-C covalent bond is exceptionally stable.

Glassy Carbon (GC): Glassy carbon electrodes are commonly modified using diazonium salts to create sensors with enhanced selectivity and sensitivity. The attached aryl layers can serve as an anchor for immobilizing enzymes or other recognition elements. Studies on analogous compounds like 4-carboxybenzenediazonium have shown that the thickness of the grafted layer can be controlled by parameters such as the concentration of the diazonium salt and the number of electrochemical cycles.

Graphene and Carbon Nanotubes (CNTs): The functionalization of graphene and CNTs is crucial for their integration into composites and electronic devices. Diazonium chemistry allows for the covalent attachment of functional groups to the sp² carbon lattice, which can be used to tune their electronic properties, improve their dispersion in solvents, and attach other molecules. Research on similar diazonium salts has demonstrated that a high density of functionalization can be achieved, with up to one aryl group per 100 carbon atoms on a single-walled carbon nanotube.

Grafting Methodologies for Surface Modification

The covalent grafting of the butyroxy-phenyl group from this compound onto a surface can be initiated through several methods, offering flexibility for different materials and applications.

Electrografting is a widely used method for conductive and semiconductive substrates. It involves applying a negative potential to the substrate, which serves as the working electrode in an electrochemical cell containing the diazonium salt solution. The electrode provides the electron required to reduce the diazonium cation and initiate the grafting process.

Cyclic voltammetry (CV) is a common electrografting technique. During the first cathodic scan, a peak appears corresponding to the irreversible reduction of the diazonium salt. In subsequent scans, this peak diminishes as the insulating organic layer forms on the surface, blocking further reaction and passivating the electrode. This self-limiting growth allows for the formation of thin, uniform films, though multilayer growth is also common.

Key Parameters in Electrografting:

Potential Range: Must be sufficient to reduce the diazonium salt.

Scan Rate: Affects the morphology and thickness of the film.

Concentration: Higher concentrations can lead to the formation of thicker, multilayered films.

Number of Cycles: Multiple cycles typically increase the film thickness.

Photochemical grafting is an alternative method that uses light to trigger the functionalization process. This technique is particularly useful for patterning surfaces or for modifying materials that might be damaged by electrochemical potentials. Upon illumination, especially in the presence of a photosensitizer or through direct absorption, the diazonium salt can be reduced to form the reactive aryl radical.

A notable application of this method is in plasmon-mediated grafting. When metallic nanoparticles, such as gold, are illuminated at their surface plasmon resonance frequency, the intense local electromagnetic fields can significantly enhance the reduction of nearby diazonium salts. This allows for highly localized grafting in "hot spots" on the nanoparticle surface, offering a path to the precise, nanoscale engineering of surfaces.

Spontaneous grafting occurs on surfaces that are sufficiently reducing to transfer an electron to the diazonium salt without any external energy input. This is a simple and powerful method for modifying materials like iron, copper, and even some carbon materials. The process typically involves immersing the substrate into a solution of the this compound. The reaction proceeds until the surface is passivated by the grafted organic layer. This method is advantageous for its simplicity, as it does not require specialized electrochemical or photochemical equipment.

Tailoring Surface Properties for Advanced Functional Materials

The surface modification of materials using aryl diazonium salts is a versatile strategy for tailoring their properties for specific applications. The general mechanism involves the electrochemical or chemical reduction of the diazonium salt, which leads to the formation of a highly reactive aryl radical. This radical then forms a covalent bond with the substrate material, resulting in a robust and stable surface modification. The functional group attached to the aryl ring, in this case, the butyroxy group (-O(CH₂)₃CH₃), would then be exposed on the surface, altering its chemical and physical properties.

Development of Polymer Coatings and Composites

The grafting of polymer chains from a surface functionalized with an initiator is a common method for creating polymer coatings and composites with tailored properties. In the context of this compound, the attached butyroxyphenyl layer could serve as a versatile platform for initiating polymerization.

One common technique is "grafting from," where initiator molecules are first attached to the surface, and then monomer units are polymerized from these sites. While no specific studies utilize this compound for this purpose, analogous compounds with different functional groups are widely used. For example, aryl diazonium salts bearing hydroxyl or halide groups can be used to initiate ring-opening polymerization or atom transfer radical polymerization (ATRP), respectively.

The butyroxy group itself is not a typical polymerization initiator. Therefore, to use this compound in this context, it would likely be part of a multi-step functionalization process. For instance, the butyroxy group could be chemically modified after surface grafting to introduce an initiating site for polymerization.

The resulting polymer coatings could impart a range of properties to the underlying material, such as altered wettability, improved biocompatibility, or enhanced adhesion. In polymer composites, the functionalized surface could act as a coupling agent to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, leading to enhanced mechanical properties.

Interactive Data Table: Potential Polymerization Methods Post-Functionalization

| Polymerization Method | Required Functional Group | Potential Modification of Butyroxy Group | Resulting Polymer Type |

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide | Halogenation of the alkyl chain | Wide range of vinyl polymers |

| Ring-Opening Polymerization (ROP) | Hydroxyl or Amine | Hydrolysis or amination of the ester linkage (if applicable) | Polyesters, Polyamides, Polyethers |

| "Click" Chemistry | Azide or Alkyne | Conversion to azide or alkyne | Diverse functional polymers |

Application in Biosensor Development through Surface Modification

The development of sensitive and selective biosensors often relies on the effective immobilization of biorecognition elements (e.g., enzymes, antibodies, DNA) onto a transducer surface. Aryl diazonium salts provide a robust method for creating a stable and functional interface for biomolecule attachment.

The surface modification with this compound would result in a hydrophobic surface due to the presence of the butyroxy groups. This hydrophobicity could be advantageous in certain biosensor designs, for example, in controlling the orientation of immobilized proteins or in creating microarrays where hydrophobic barriers are needed to separate different sensing elements.

However, for many biosensor applications, a more hydrophilic surface is preferred to facilitate the interaction with biological molecules in aqueous environments. Therefore, similar to the development of polymer coatings, the butyroxyphenyl layer would likely require further chemical modification to introduce functional groups suitable for biomolecule conjugation, such as carboxylic acids, amines, or N-hydroxysuccinimide (NHS) esters.

Interactive Data Table: Potential Surface Chemistries for Biosensor Development

| Surface Functional Group | Coupling Chemistry | Target Biomolecule |

| Carboxylic Acid (-COOH) | Carbodiimide chemistry (EDC/NHS) | Proteins, Aminated DNA |

| Amine (-NH₂) | Glutaraldehyde crosslinking, NHS-ester reaction | Proteins, Carboxylated biomolecules |

| N-hydroxysuccinimide (NHS) ester | Direct reaction with primary amines | Proteins, Aminated DNA |

Detailed Research Findings

As stated, specific research findings for this compound are not available in the reviewed literature. The information presented is an extrapolation based on the well-established chemistry of other aryl diazonium salts. Research in this area would be necessary to determine the precise conditions for surface grafting, the properties of the resulting modified surfaces, and the efficacy of this specific compound in the development of advanced functional materials.

Computational and Theoretical Studies on Aryl Diazonium Ions, with Relevance to 4 Butyroxybenzenediazonium Fluoroborate

Electronic Structure Calculations of Diazonium Cations

Theoretical calculations are fundamental to understanding the geometry and electronic properties of aryl diazonium cations. X-ray crystallography studies on benzenediazonium (B1195382) tetrafluoroborate (B81430) confirm that the C−N+≡N linkage is linear. wikipedia.org The bond distance for the N+≡N bond is approximately 1.083 Å, which is remarkably close to the bond length of the dinitrogen molecule (N≡N), indicating a very strong triple bond. wikipedia.org

The positive charge in the benzenediazonium cation is not localized on the terminal nitrogen atom but is delocalized across both nitrogen atoms and into the π system of the aromatic ring. lkouniv.ac.in This delocalization contributes to the relative stability of aryl diazonium salts compared to their highly unstable alkyl counterparts. lkouniv.ac.inyoutube.com The diazonium group itself acts as a potent electron-withdrawing group, significantly influencing the electron distribution within the benzene (B151609) ring. wikipedia.org

Table 1: Calculated Geometric Parameters for Benzenediazonium Cation

| Parameter | Value | Description |

|---|---|---|

| N≡N Bond Length | ~1.08 Å | Close to that of dinitrogen, indicating a strong triple bond. wikipedia.org |

| C-N Bond Length | Varies | Influenced by the substituent on the aryl ring. |

Note: Exact values can vary slightly depending on the computational method and basis set used.

Modeling of Dediazoniation Pathways and Transition States

The decomposition of aryl diazonium ions, known as dediazoniation, is a critical aspect of their chemistry. Computational modeling has been instrumental in exploring the mechanisms of this process. In aqueous solutions, the spontaneous decomposition of aryl diazonium salts is understood to proceed through a mechanism that has characteristics of both S_N1 (via an aryl cation intermediate) and S_N2 (with solvent participation) pathways. researchgate.net

Investigation of Automerization and Thermodynamic Stabilities

Automerization is a type of intramolecular isomerization where a molecule's atoms rearrange into a structure that is superimposable on the original. For the diazonium ion, this involves the potential for the two nitrogen atoms to exchange positions. Theoretical studies have investigated the pathways for this phenomenon. acs.org These calculations explore the transition states and energy barriers associated with the nitrogen scrambling, providing insight into the dynamic nature of the diazonium group. acs.org

The thermodynamic stability of aryl diazonium salts is highly dependent on the substituents attached to the aromatic ring. whiterose.ac.uk Electron-donating groups, such as the butyroxy group in 4-Butyroxybenzenediazonium fluoroborate, can affect stability. While resonance donation might be expected to stabilize the ring, it can decrease the stability of the diazonium salt itself. Conversely, electron-withdrawing groups, like a nitro group, generally increase the thermal stability. whiterose.ac.uk Computational methods can quantify these stability differences by calculating the energies of the ground states and the barriers to decomposition. The stability is also significantly influenced by the counter-ion; for example, benzenediazonium tetrafluoroborate is relatively stable and can be handled in a laboratory setting, whereas phenyldiazonium chloride is dangerously explosive. wikipedia.org

Electron Density Analysis and Bonding Models

Topological analysis of the electron density, often using the Quantum Theory of Atoms in Molecules (QTAIM), offers a detailed picture of the bonding within diazonium cations. acs.org This method examines the electron density distribution to characterize the nature of chemical bonds, such as the C-N and N-N bonds. acs.org By analyzing bond critical points and charge concentrations, researchers can gain a deeper understanding of the electronic factors that govern the stability and reactivity of these ions. acs.org This analysis confirms the significant charge delocalization from the diazonium group into the aromatic ring, which is a key feature of their electronic structure. youtube.com

Computational Insights into Substituent Effects on Reactivity

Substituents on the aromatic ring have a profound impact on the reactivity of aryl diazonium ions. acs.org The diazonium group is strongly electron-withdrawing, which, for example, increases the acidity of a phenolic proton in the para position by a factor of a million compared to phenol (B47542) itself. wikipedia.org

Computational studies provide quantitative insights into these substituent effects. nih.gov For this compound, the para-butyroxy group is an electron-donating group through resonance. Computational models can predict how this donation of electron density influences the electrophilicity of the diazonium group and the susceptibility of the ring to nucleophilic attack. Generally, electron-donating groups decrease the reactivity of the diazonium salt in reactions where it acts as an electrophile, such as azo coupling. wikipedia.orgrsc.org DFT calculations can model the transition state energies for various reactions, demonstrating how an electron-donating group like butyroxy might raise the energy barrier for certain transformations compared to an unsubstituted or electron-withdrawn analogue. nih.gov This predictive power allows chemists to screen potential substrates and anticipate their reactivity before undertaking experimental work. mit.edu

Research Perspectives and Emerging Avenues for Aryl Diazonium Fluoroborate Chemistry

Advancements in Sustainable and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to aryl diazonium salt chemistry. researchgate.net A significant focus has been the replacement of traditional organic solvents with more environmentally benign alternatives, such as water. researchgate.netrsc.org For instance, a transition metal-free, one-pot synthesis of S-aryl dithiocarbamates has been developed that utilizes aryl diazonium fluoroborates in water at room temperature. researchgate.netrsc.orgtandfonline.com This method avoids the use of hazardous solvents and simplifies product purification, which can be achieved through crystallization from ethanol. researchgate.netrsc.org

Another green approach involves the use of microwave irradiation to promote reactions, often leading to shorter reaction times and increased efficiency. rsc.orgnih.gov A notable example is the synthesis of unsymmetrical diaryl chalcogenides from aryl diazonium fluoroborates and diaryl dichalcogenides in dimethyl carbonate, a greener solvent, under microwave conditions. rsc.orgsci-hub.serhhz.netmdpi.comebin.pubresearchgate.net This method is advantageous for its speed and high purity of the resulting products after simple workup. rsc.org

Furthermore, mechanochemistry, specifically ball-milling, has emerged as a solvent-free technique for reactions involving aryl diazonium fluoroborates. nih.govmangalkotegovtcollege.org The synthesis of diaryl diselenides has been achieved by reacting aryl diazonium tetrafluoroborates with potassium selenocyanate (B1200272) under ball-milling conditions, eliminating the need for solvents, transition metal catalysts, and external heating. mangalkotegovtcollege.org These sustainable methods not only minimize waste but also offer pathways to chemical transformations that are difficult to achieve in solution. benthamdirect.com

Integration with Flow Chemistry and Advanced Reaction Technologies

Flow chemistry, or continuous flow processing, offers significant advantages for handling potentially hazardous reagents like diazonium salts. sci-hub.se The high reactivity and thermal instability of diazonium compounds can be safely managed in microreactors, where the small reaction volumes and superior heat and mass transfer capabilities minimize risks. sci-hub.seresearchgate.net This technology allows for precise control over reaction parameters, leading to improved selectivity and yields. sci-hub.se

The diazotization reaction itself has been successfully engineered in continuous flow reactors, allowing for safer and more efficient production of aryl diazonium intermediates. sci-hub.se This is particularly important as the generation of diazonium salts is often highly exothermic. researchgate.net The integration of flow chemistry not only enhances the safety profile of diazonium chemistry but also facilitates scalability, moving from laboratory-scale synthesis to industrial production.

Exploration of Novel Catalytic Systems for Diazonium Transformations

The transformation of aryl diazonium salts has been a fertile ground for the development and application of novel catalytic systems. While traditional methods like the Sandmeyer reaction often rely on stoichiometric amounts of copper salts, modern research focuses on more efficient catalytic approaches.

Transition Metal-Free Catalysis: There is a growing trend towards developing catalytic systems that avoid transition metals to enhance the sustainability of the processes. researchgate.net As mentioned earlier, the synthesis of S-aryl dithiocarbamates from aryl diazonium fluoroborates can be performed efficiently in water without any metal catalyst. researchgate.netrsc.orgtandfonline.com Similarly, the synthesis of diaryl tellurides has been achieved through a transition-metal-free SH2 reaction of aryl radicals generated from arylhydrazines. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts remain highly effective for a variety of cross-coupling reactions involving aryl diazonium salts. A mild and efficient palladium-catalyzed, ligand-free decarboxylative coupling of aryl α-keto carboxylic acids with aryl diazonium fluoroborates has been developed to synthesize unsymmetrical diaryl ketones. acs.orgorganic-chemistry.org This reaction is proposed to proceed through a radical pathway. acs.orgorganic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to reactions involving aryl diazonium salts. sci-hub.se This method uses light as a clean energy source to generate reactive intermediates. For example, the synthesis of aryl sulfides has been achieved by employing an organic dye, Eosin Y, as the photocatalyst to generate an aryl radical from the corresponding aryl diazonium salt under green light irradiation. researchgate.net

Designing New Materials with Precisely Engineered Surface Architectures

Aryl diazonium salts are extensively used for the modification of solid surfaces, which is crucial for the development of new materials with tailored properties. researchgate.net The diazonium group can react with a wide variety of surfaces, including metals, carbon-based materials, and polymers, to form a stable, covalently attached organic layer. This process allows for the precise engineering of surface properties.

This surface modification capability is instrumental in creating composite materials with enhanced functionalities. researchgate.net The ability to introduce specific organic molecules onto a surface opens up possibilities for applications in various fields, including the development of sensors, biocompatible materials, and new electronic devices. The versatility of aryl diazonium chemistry provides a powerful platform for designing and fabricating advanced materials with precisely controlled surface architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Butyroxybenzenediazonium fluoroborate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via diazotization of 4-butyroxyaniline followed by precipitation with fluoroboric acid. Key parameters include maintaining low temperatures (0–5°C) during diazotization to prevent premature decomposition and using stoichiometric excess of fluoroboric acid to ensure complete salt formation. The Balz-Schiemann reaction is a critical pathway, where thermal decomposition of the diazonium fluoroborate yields aryl fluorides . Elemental analysis (e.g., C, H, B, F content) and infrared spectroscopy (e.g., verifying diazonium and fluoroborate moieties) are essential for structural validation .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., diazonium N≡N stretch at ~2200 cm⁻¹, B-F vibrations at ~1050 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometry (e.g., calculated vs. found values for C, H, B, F; deviations >0.5% indicate impurities) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the butyroxy substituent’s structure, though diazonium groups may complicate analysis due to instability.

Q. How can researchers mitigate hazards during the handling and storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at ≤4°C to minimize decomposition. Use inert atmospheres (e.g., argon) during synthesis. Toxicity studies on analogous fluoroborates (e.g., NH₄BF₄) suggest avoiding inhalation and skin contact, with emergency protocols including rinsing exposed areas and using fume hoods .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be analyzed to resolve contradictory data in literature?

- Methodological Answer : Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy (TG-FTIR) identifies decomposition stages and gaseous byproducts (e.g., BF₃, HF, aromatic fragments). For example, pyrolysis of fluoroborate residues shows three stages: moisture loss (<150°C), rapid decomposition (150–600°C), and charring (>600°C). Discrepancies arise from varying heating rates or atmospheric conditions, which can be standardized using dynamic temperature ramps (e.g., 10°C/min in N₂) .

Q. What electrochemical considerations are critical when using this compound as an electrolyte in redox studies?

- Methodological Answer : Controlled potential electrolysis (CPE) in aprotic solvents (e.g., acetonitrile) with tetra-n-butylammonium fluoroborate as a supporting electrolyte ensures stable ionic strength. Monitor coulombic efficiency (e.g., 100% yield in methanol at 1.65 V vs. Ag/Ag⁺) to confirm no side reactions. Polarization curves can distinguish substrate oxidation from fluoroborate anion interference .

Q. How can high-purity this compound be synthesized for sensitive applications like photopolymer design?

- Methodological Answer : Recrystallization from methanol-water mixtures (1:3 v/v) at −20°C removes impurities. Purity ≥99% is achievable via iterative crystallization, validated by HPLC or ion chromatography. For photopolymers, ensure residual solvent <0.1% to prevent quenching of light-sensitive moieties .

Q. What strategies optimize radical generation from this compound for mechanistic studies?

- Methodological Answer : Radicals are generated via reaction with Bu₄N⁺I⁻ in solvents like DMF at 20°C. Use electron paramagnetic resonance (EPR) spectroscopy to detect transient species. Kinetic studies under varying iodide concentrations can differentiate homolytic vs. heterolytic cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.